Alpha-Amylcinnamyl alcohol, also known as alpha-pentylcinnamyl alcohol, has been studied in food science research primarily for its flavoring properties. It is generally recognized as safe (GRAS) by the US Food and Drug Administration (FDA) for use as a flavoring agent [].
Research has focused on:
While alpha-Amylcinnamyl alcohol is generally considered safe for its intended use, some research has investigated its potential toxicological effects. These studies have primarily focused on:
Alpha-Amylcinnamyl alcohol is an organic compound classified as a fragrance ingredient, characterized by its pleasant aroma reminiscent of cinnamon. Its chemical formula is , and it has a molecular weight of 220.32 g/mol. This compound is often used in the formulation of perfumes and cosmetic products due to its aromatic properties. It is derived from cinnamyl alcohol, with an additional amyl group contributing to its unique fragrance profile .
Alpha-Amylcinnamyl alcohol undergoes several metabolic transformations. Primarily, it can be oxidized to form alpha-amylcinnamaldehyde, which may further oxidize to alpha-amylcinnamic acid. These reactions typically involve beta-oxidation and conjugation processes, leading to metabolites that are excreted in urine . The oxidation pathway is significant for understanding its metabolic fate and potential toxicity.
Research indicates that alpha-amylcinnamyl alcohol exhibits low toxicity and does not present a significant mutagenic risk. In various studies, including human repeat insult patch tests, it has shown no sensitization reactions at concentrations up to 3% . Additionally, it has been evaluated for clastogenicity in vivo, with no statistically significant increases in micronucleated cells observed, suggesting a favorable safety profile .
Alpha-Amylcinnamyl alcohol can be synthesized through several methods, commonly involving the reaction of amyl alcohol with cinnamaldehyde in the presence of suitable catalysts. This process typically includes the following steps:
Alternative synthetic routes may involve more complex organic reactions, but the condensation method remains the most prevalent in industrial applications .
Several compounds share structural similarities with alpha-amylcinnamyl alcohol. Here’s a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Cinnamyl Alcohol | Found naturally in cinnamon; used as a flavoring agent. | |
Alpha-Methylcinnamic Alcohol | Similar fragrance profile; often used interchangeably. | |
Beta-Caryophyllene | A sesquiterpene with a different scent profile; anti-inflammatory properties. | |
Phenethyl Alcohol | Floral scent; commonly found in perfumes but less spicy than alpha-amylcinnamyl alcohol. |
Alpha-amylcinnamyl alcohol is unique due to its specific structural modifications that enhance its cinnamon-like aroma while maintaining a relatively low toxicity profile compared to some of its analogs .
Irritant